molecular formula C10H10FN B1298786 5-Fluoro-2,3-dimethyl-1H-indole CAS No. 526-47-6

5-Fluoro-2,3-dimethyl-1H-indole

Cat. No. B1298786
CAS RN: 526-47-6
M. Wt: 163.19 g/mol
InChI Key: PMOQBVDDGHQQEM-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dimethyl-1H-indole can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .


Physical And Chemical Properties Analysis

5-Fluoro-2,3-dimethyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 287.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 127.6±25.9 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, have been found to possess antiviral activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory activity . Compounds with the indole nucleus have been compared with indomethacin and celecoxib for their anti-inflammatory and analgesic activities .

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and their molecular docking studies performed as potential anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . The indole nucleus, due to its aromatic nature, readily undergoes electrophilic substitution, which can enhance its antioxidant properties .

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antimicrobial activity .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antitubercular activity .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications, including antidiabetic activity .

Future Directions

The future directions for 5-Fluoro-2,3-dimethyl-1H-indole could involve further exploration of its synthesis methods, biological activities, and potential therapeutic applications. Given the importance of indole derivatives in natural products and drugs, there is considerable potential for future research in this area .

properties

IUPAC Name

5-fluoro-2,3-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOQBVDDGHQQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355210
Record name 5-Fluoro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dimethyl-1H-indole

CAS RN

526-47-6
Record name 5-Fluoro-2,3-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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